2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
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Overview
Description
2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound features a cyclobutylmethyl group attached to the nitrogen atom of the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a cyclobutylmethylamine derivative, which is then subjected to cyclization with a suitable isoquinoline precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production. The choice of solvents, temperature, and reaction time would be critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated tetrahydroisoquinoline compounds.
Scientific Research Applications
2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the cyclobutylmethyl group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methyl group instead of a cyclobutylmethyl group.
2-(Cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinoline: Contains a cyclopropylmethyl group instead of a cyclobutylmethyl group.
Uniqueness
The presence of the cyclobutylmethyl group in 2-(Cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
2-(cyclobutylmethyl)-3,4-dihydro-1H-isoquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-14-5-4-12-6-7-16(10-13(12)8-14)9-11-2-1-3-11/h4-5,8,11H,1-3,6-7,9-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJDKOJAJXNOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC3=C(C2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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